molecular formula C8H7ClN2OS B8475926 (5-(5-Chlorothiophen-2-yl)isoxazol-3-yl)methanamine

(5-(5-Chlorothiophen-2-yl)isoxazol-3-yl)methanamine

Cat. No. B8475926
M. Wt: 214.67 g/mol
InChI Key: HAKZJQBVGYPSNP-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

1.00 g (3.59 mmol) 3-Bromomethyl-5-(5-chloro-thiophen-2-yl)-isoxazole and 503.3 mg (3.59 mmol) urotropin were dissolved in 40 mL EtOH. The reaction mixture was stirred at room temperature for 16 h. The next day 3 mL of a conc. HCl-solution were added and the resulting mixture was refluxed for 45 minutes. After cooling the precipitate was filtered off and washed with water. The white crystalline material was dried under reduced pressure at 40° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
503.3 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[S:9][C:10]([Cl:13])=[CH:11][CH:12]=2)[O:5][N:4]=1.C1N2CN3CN(C2)C[N:15]1C3.Cl>CCO>[Cl:13][C:10]1[S:9][C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][NH2:15])[CH:7]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=NOC(=C1)C=1SC(=CC1)Cl
Name
Quantity
503.3 mg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The white crystalline material was dried under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=CC=C(S1)C1=CC(=NO1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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